An In-depth Technical Guide to 2-Pyridinecarboxaldehyde: Chemical Properties, Stability, and Handling for the Research Scientist
An In-depth Technical Guide to 2-Pyridinecarboxaldehyde: Chemical Properties, Stability, and Handling for the Research Scientist
Abstract
2-Pyridinecarboxaldehyde (also known as picolinaldehyde or 2-formylpyridine) is a pivotal aromatic aldehyde in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its unique electronic structure, arising from the interplay between the electron-withdrawing aldehyde group and the nitrogen-containing heterocyclic ring, confers a distinct reactivity profile that is leveraged in the synthesis of a vast array of complex molecules.[3][4] This guide provides a comprehensive technical overview of the chemical properties, stability, and reactivity of 2-pyridinecarboxaldehyde. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its safe handling, storage, and effective utilization in experimental design.
Core Physicochemical Properties: A Foundation for Application
Understanding the fundamental physical and chemical properties of 2-Pyridinecarboxaldehyde is paramount for its successful application in research and development. At room temperature, it exists as a colorless to light yellow or brown transparent liquid with a characteristic, pungent aldehyde-like odor.[5][6] Its properties are a direct consequence of its molecular structure: a pyridine ring substituted at the 2-position with a formyl group.[7]
The nitrogen atom in the pyridine ring significantly influences the compound's polarity and reactivity.[3] This inherent polarity makes it readily soluble in many organic solvents such as ethanol and ether, and it is completely miscible with water.[3][5][6] This broad solubility profile provides flexibility in the choice of reaction media.
Table 1: Key Physicochemical Data for 2-Pyridinecarboxaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO | [1][5] |
| Molecular Weight | 107.11 g/mol | [1][5] |
| CAS Number | 1121-60-4 | [1] |
| Appearance | Colorless to yellow-brown liquid | [1][5] |
| Boiling Point | 181-182 °C (at 1 atm) | [5][6] |
| Melting Point | -21 to -22 °C | [1][6] |
| Density | 1.126 g/cm³ at 25 °C | [6] |
| Flash Point | 69 - 77 °C | [5][6] |
| Refractive Index (n20/D) | 1.5340 - 1.5370 | [1] |
| Water Solubility | Completely miscible | [3][6] |
| log Pow (Octanol/Water) | ~0.71 | [8] |
The causality behind these properties is rooted in its structure. The high boiling point, relative to a non-aromatic aldehyde of similar molecular weight, is due to dipole-dipole interactions and the aromatic nature of the pyridine ring. The miscibility in water is facilitated by hydrogen bonding between the pyridine nitrogen and water molecules.
Stability and Reactivity: A Double-Edged Sword
The utility of 2-Pyridinecarboxaldehyde in synthesis is directly linked to its reactivity. However, this reactivity also dictates its stability and necessitates specific handling and storage protocols. The compound is known to be sensitive to air, light, and heat.[8][9][10]
Inherent Instabilities and Decomposition Pathways
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (picolinic acid), particularly in the presence of air (oxygen). This process can be accelerated by light and heat. The ease of oxidation is a critical consideration, as the presence of the carboxylic acid impurity can significantly impact reaction outcomes.[11]
Polymerization/Condensation: Like many aldehydes, 2-Pyridinecarboxaldehyde can undergo self-condensation reactions, especially in the presence of acidic or basic impurities or upon prolonged storage at elevated temperatures.
Hazardous Decomposition: Under fire conditions, thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] It is also important to note that upon intense heating, its vapors can form explosive mixtures with air.
Key Chemical Reactivity
The chemical behavior of 2-Pyridinecarboxaldehyde is dominated by the electrophilic carbon of the aldehyde group and the nucleophilic nitrogen of the pyridine ring.
-
Nucleophilic Addition: The aldehyde functionality readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.[3] This includes reactions with organometallics (Grignard reagents, organolithiums), cyanides, and amines.
-
Condensation Reactions: It is a key substrate for condensation reactions, such as the Knoevenagel and aldol-type reactions, to form α,β-unsaturated systems.[11][12] Its reaction with amines or hydrazines to form Schiff bases and hydrazones, respectively, is a widely used transformation for creating ligands for coordination chemistry and bioactive molecules.[7][13]
-
Redox Reactions: The aldehyde can be reduced to the corresponding alcohol (2-pyridinemethanol) using standard reducing agents like sodium borohydride or oxidized to picolinic acid.
-
Coordination Chemistry: The pyridine nitrogen acts as a Lewis base, allowing the molecule to function as a ligand in coordination chemistry, forming stable complexes with various metal ions.[14]
The following diagram illustrates the primary reactivity hubs of the molecule.
Caption: Key reactivity sites on 2-Pyridinecarboxaldehyde.
Handling and Storage: A Protocol for Ensuring Integrity
Given its sensitivities, stringent adherence to proper handling and storage protocols is not merely a safety precaution but a critical component of experimental reproducibility.
Storage Protocol
The primary objective of storage is to mitigate exposure to air, light, and heat.
Step-by-Step Storage Procedure:
-
Container Selection: Use an amber glass or stainless steel receptacle to protect the compound from light.[9]
-
Inert Atmosphere: Before sealing, the container headspace should be purged with an inert gas, such as nitrogen or argon. This displaces oxygen, preventing oxidation.[9]
-
Sealing: The container must be tightly sealed to prevent moisture and air ingress. Containers that have been opened must be carefully resealed.[6]
-
Temperature Control: Store in a cool, dry, and well-ventilated place.[5][6] Refrigerated storage at 2-8 °C is recommended for long-term stability.[1][6][10]
-
Segregation: Store away from incompatible materials, which include strong oxidizing agents, strong bases, and acids.[6][15]
The following workflow visualizes the recommended storage logic.
Caption: Decision workflow for optimal storage of 2-Pyridinecarboxaldehyde.
Safe Handling and Personal Protective Equipment (PPE)
2-Pyridinecarboxaldehyde is classified as harmful if swallowed and fatal if inhaled. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[16] Therefore, rigorous safety measures are mandatory.
Experimental Handling Protocol:
-
Ventilation: All manipulations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[17]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Immediately change any contaminated clothing.[10][17]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a full-face respirator with an appropriate cartridge should be used.[6][17]
-
-
Avoiding Ignition Sources: The compound is a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[6] Use spark-proof tools and take precautionary measures against static discharge.[6]
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE. Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and collect it for disposal in a sealed container.[6] Do not allow the product to enter drains.
Role in Drug Development and Advanced Synthesis
2-Pyridinecarboxaldehyde is more than just a simple aldehyde; it is a strategic building block for constructing complex molecular architectures with significant biological activity.[4]
-
Pharmaceutical Intermediates: It is a key raw material in the synthesis of pharmaceuticals, including the organophosphate antidote Pralidoxime (PAM) and the laxative bisacodyl.[18]
-
Heterocyclic Synthesis: Its structure is ideal for synthesizing a variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1][3]
-
Ligand Development: The ability of 2-Pyridinecarboxaldehyde to form Schiff bases is extensively used to create ligands for metal complexes. These complexes are studied for their catalytic properties and potential as therapeutic agents, such as antitumor or antimicrobial compounds.[1][7][13]
-
Targeted Protein Degradation (TPD): Recent research has identified 2-Pyridinecarboxaldehyde as a novel reactive "warhead" capable of recruiting the E3 ligase FBXO22, opening new avenues for developing degraders for therapeutic targets like BRD4 and CDK12.[19]
Conclusion
2-Pyridinecarboxaldehyde is a versatile and highly reactive reagent with indispensable applications in pharmaceutical development and organic synthesis. Its utility is intrinsically linked to its chemical properties and stability. A thorough understanding of its reactivity, coupled with strict adherence to protocols for handling and storage, is essential for ensuring the safety of personnel, the integrity of the material, and the reproducibility of scientific outcomes. By leveraging the insights provided in this guide, researchers can confidently and effectively harness the synthetic potential of this important chemical intermediate.
References
-
Title: 2-Pyridinecarboxaldehyde | Properties, Uses, Safety, Supplier China Source: Pipzine Chemicals URL: [Link]
-
Title: Pyridine-2-carbaldehyde - Registration Dossier Source: ECHA (European Chemicals Agency) URL: [Link]
-
Title: The Significance of Pyridine Aldehydes in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 2-Pyridinecarboxaldehyde - Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 Source: PubChem URL: [Link]
-
Title: Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde Source: X (formerly Twitter) post by BOCSCI Inc. URL: [Link]
-
Title: Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes Source: Royal Society of Chemistry URL: [Link]
-
Title: Pyridine-2-Carbaldehyde Supplier: Boosting Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: THE REACTION OF PYRIDINE ALDEHYDES WITH PHENYLACETONITRILES Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: PubMed URL: [Link]
-
Title: Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones Source: ResearchGate URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Pyridinecarboxaldehyde | Properties, Uses, Safety, Supplier China | High Purity Pyridine-2-carboxaldehyde Manufacturer [pipzine-chem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Pyridinecarboxaldehyde | 1121-60-4 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 19. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
